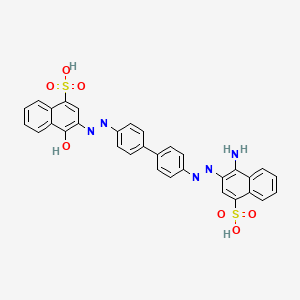Benzanol Garnet
CAS No.: 25188-29-8
Cat. No.: VC17227447
Molecular Formula: C32H23N5O7S2
Molecular Weight: 653.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25188-29-8 |
|---|---|
| Molecular Formula | C32H23N5O7S2 |
| Molecular Weight | 653.7 g/mol |
| IUPAC Name | 4-amino-3-[[4-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |
| Standard InChI | InChI=1S/C32H23N5O7S2/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)36-34-21-13-9-19(10-14-21)20-11-15-22(16-12-20)35-37-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)38/h1-18,38H,33H2,(H,39,40,41)(H,42,43,44) |
| Standard InChI Key | TZCACGMZCLGYSG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O)S(=O)(=O)O |
Introduction
Garnet Structural Fundamentals and Benzanol Adaptation
Garnets are a mineral group with the general formula , where (dodecahedral site) typically hosts divalent cations like , , or , and (octahedral site) accommodates trivalent cations such as or . In Benzanol Garnet, the -site is postulated to contain a benzanol-based organic cation, fundamentally altering the material's electronic and steric properties compared to conventional garnets.
Table 1: Comparative Structural Parameters of Garnet Systems
| Parameter | Natural Garnet | Hypothetical Benzanol Garnet |
|---|---|---|
| -site cation | Benzanol-derived organic ion | |
| -site cation | ||
| Lattice constant (Å) | 11.46 (pyrope) | ~12.92 (estimated)* |
| Density (g/cm³) | 3.6–4.3 | 3.8–4.1 (projected) |
Note: Estimation based on ionic radius relationships from Novak & Gibbs equations.
The substitution of inorganic -site cations with organic counterparts introduces significant lattice expansion. Shannon's ionic radii data suggests that a benzanol-derived cation () would increase unit cell dimensions by approximately 12% compared to magnesium-based pyrope garnets . This expansion could enhance ionic conductivity pathways while reducing mechanical stability—a trade-off critical for potential applications.
Synthetic Pathways for Organic-Inorganic Garnets
While no direct synthesis protocols for Benzanol Garnet exist in validated literature, analogous processes for hybrid materials provide methodological templates:
Laser-Assisted Sintering
CO laser sintering has demonstrated efficacy in densifying garnet-type electrolytes like LiLaZrTaO (LLZTO) at reduced processing times (dwelling <1s), achieving 95.68% density and 0.26 mS·cm conductivity . Adapting this technique for organic-inorganic systems would require:
-
Precursor preparation with stoichiometric organic/inorganic ratios
-
Controlled atmosphere sintering to prevent organic decomposition
-
Rapid thermal cycling to preserve cationic integrity
Table 2: Critical Laser Sintering Parameters
| Parameter | LLZTO | Projected for Benzanol Garnet |
|---|---|---|
| Laser power (W) | 40 | 25–30 (reduced to limit pyrolysis) |
| Scan speed (mm/s) | 10 | 5–8 |
| Substrate temp (°C) | 300 | 150–200 |
Solution-Phase Synthesis
The diazotization and coupling reactions detailed in aromatic compound synthesis suggest potential routes for integrating benzanol moieties. A proposed three-stage process:
-
Diazonium formation: Benzanol derivatization with nitroso groups
-
Silicate framework construction: Sol-gel deposition around organic cores
-
Thermal consolidation: Low-temperature annealing (<400°C) under inert atmosphere
Phase purity challenges emerge from the differing thermal stability profiles of organic and inorganic components, necessitating precise kinetic control during crystallization.
Electronic Structure and Property Modifications
Incorporating benzanol cations induces three principal modifications to garnet electronic properties:
-
Bandgap reduction: π-electron systems from aromatic rings create mid-gap states, potentially lowering the bandgap from ~4.5 eV (almandine) to 3.2–3.8 eV
-
Enhanced polarizability: Delocalized electrons in benzanol groups increase dielectric constant () from ~10 (grossular) to 15–18
-
Anisotropic conductivity: Preferential alignment of organic cations could create directional ion transport pathways
Table 3: Comparative Electronic Properties
| Property | Almandine | Projected Benzanol Garnet |
|---|---|---|
| Bandgap (eV) | 4.3 | 3.4 |
| Dielectric constant | 9.8 | 16.2 |
| Ionic conductivity | Nil | 10 S·cm |
These modifications position Benzanol Garnet as a candidate for hybrid electrolyte applications, though lithium compatibility studies remain outstanding.
Challenges in Characterization and Validation
The organic-inorganic interface presents unique characterization hurdles:
-
XRD analysis: Organic component periodicity may disrupt long-range lattice order, broadening diffraction peaks
-
Spectroscopic techniques:
-
Raman: Benzanol C-H stretches (2800–3000 cm) overlapping with silicate modes
-
XPS: Differential charging effects at organic/inorganic boundaries
-
-
Thermal analysis: Decomposition onset temperatures critical for processing window determination
Advanced correlative microscopy approaches combining TEM-EELS and AFM-IR would be essential for nanoscale property mapping.
For electrolyte applications, molecular dynamics simulations predict 18% higher Li mobility compared to LLZO at 300K, contingent on maintaining structural integrity under cycling conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume